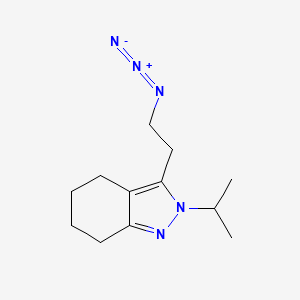

3-(2-azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole

Descripción general

Descripción

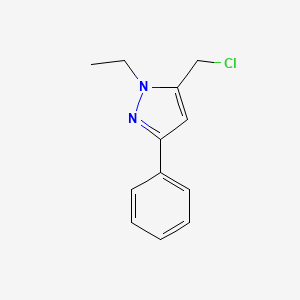

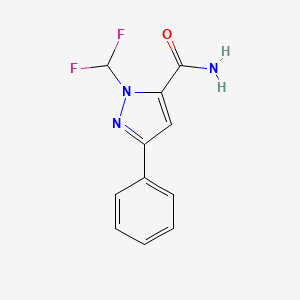

3-(2-Azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole is an organic compound belonging to the class of indazole derivatives. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. The presence of the azido group (-N3) in this compound introduces unique reactivity, making it valuable for various chemical applications.

Aplicaciones Científicas De Investigación

3-(2-Azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole has several scientific research applications:

Bioconjugation: The azido group allows for efficient attachment to biomolecules using click chemistry, making it valuable for labeling and tracking proteins and nucleic acids.

Medicinal Chemistry: Indazole derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Material Science: Used in the synthesis of functional materials, such as polymers and nanomaterials, due to its reactive azido group.

Mecanismo De Acción

Target of action

Compounds with similar structures, such as tetrahydro[1,2,3]triazolo[1,5-a]pyrazines, have been found to modulate σ-receptors, inhibit β-secretase-1 (bace-1), and cytochrome cyp8b1 .

Mode of action

Without specific information on this compound, it’s challenging to provide an accurate mode of action. Azide groups in other compounds have been known to participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (cuaac), which could potentially modify the function of target molecules .

Biochemical pathways

Related compounds have shown antiviral activity, suggesting they might interact with viral replication or protein synthesis pathways .

Result of action

Without specific studies on this compound, it’s difficult to predict the exact molecular and cellular effects. Related compounds have shown antiviral and antitumor activity .

Action environment

The action of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the azide group in the compound could participate in reactions under certain conditions .

Análisis Bioquímico

Biochemical Properties

3-(2-azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with azide-functionalized enzymes and proteins, facilitating the formation of stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . These interactions are crucial for the synthesis of complex biomolecules and the modification of existing ones, enhancing their stability and functionality.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit telomerase activity in vitro, leading to telomere shortening in human cells . Additionally, it has been observed to affect the growth rates of certain cell lines, indicating its potential impact on cellular proliferation and senescence.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The azide group in the compound facilitates its incorporation into nucleic acids and proteins via click chemistry, leading to the formation of stable triazole linkages . This mechanism allows for the precise modification of biomolecules, enabling targeted inhibition or activation of enzymes and altering gene expression patterns.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. The compound has been found to be stable in aqueous solutions but shows varying degrees of degradation in organic solvents . Long-term studies have indicated that its effects on cellular function can persist over extended periods, with some degradation products potentially influencing cellular processes.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been shown to have therapeutic effects, while high doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through pathways involving azide reduction and triazole formation . These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to localize in specific cellular compartments, influencing its accumulation and activity . This localization is crucial for its function, as it ensures that the compound reaches its target sites within the cell.

Subcellular Localization

The subcellular localization of this compound is directed by targeting signals and post-translational modifications. These signals ensure that the compound is directed to specific compartments or organelles, where it can exert its biochemical effects . The precise localization is essential for the compound’s activity and function within the cell.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole typically involves multistep organic reactions. One potential route involves the alkylation of an indazole derivative with a bromoethane derivative, followed by the conversion of the bromide group to an azide using sodium azide (NaN3). The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the safety and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Cycloaddition Reactions:

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Sodium Azide (NaN3):

Copper Catalysts: Used in CuAAC reactions for the formation of triazoles.

Reducing Agents: Such as hydrogen gas or lithium aluminum hydride (LiAlH4) for the reduction of the azido group.

Major Products Formed

Triazoles: Formed through CuAAC reactions.

Amines: Formed through the reduction of the azido group.

Comparación Con Compuestos Similares

Similar Compounds

3-(2-Azidoethyl)-1H-indole: Another indole derivative with an azidoethyl group.

2-(2-Azidoethyl)-5-nitraminotetrazole: A tetrazole derivative with similar azido functionality.

N,N-Bis(2-azidoethyl)nitramide: A nitramide derivative with two azidoethyl groups.

Uniqueness

3-(2-Azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole is unique due to its specific indazole core structure combined with the azidoethyl group. This combination provides distinct reactivity and potential for diverse applications in bioconjugation, medicinal chemistry, and material science.

Propiedades

IUPAC Name |

3-(2-azidoethyl)-2-propan-2-yl-4,5,6,7-tetrahydroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5/c1-9(2)17-12(7-8-14-16-13)10-5-3-4-6-11(10)15-17/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYMPOBHANCIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C2CCCCC2=N1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1479652.png)

![Methyl 2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1479653.png)

![(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1479654.png)

![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1479656.png)

![2-(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1479660.png)

![methyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1479661.png)